2-Hydroxy-4-isopropylnaphthalene

Description

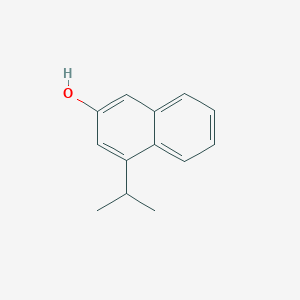

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-9(2)13-8-11(14)7-10-5-3-4-6-12(10)13/h3-9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZYHJSSCQDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015985 | |

| Record name | 2-Hydroxy-4-isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162050-75-1 | |

| Record name | 2-Hydroxy-4-isopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Hydroxy 4 Isopropylnaphthalene

Strategic Retrosynthesis and Initial Precursor Design

Retrosynthetic analysis is a cornerstone of planning the synthesis of complex organic molecules. For 2-Hydroxy-4-isopropylnaphthalene, this process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

A primary retrosynthetic disconnection breaks the carbon-carbon bond of the isopropyl group and the carbon-oxygen bond of the hydroxyl group. This leads to two main precursor classes: a di-functionalized naphthalene (B1677914) or a mono-functionalized naphthalene that can be further elaborated.

Key Precursors Identified Through Retrosynthesis:

Naphthalene: The fundamental building block. nih.gov

2-Naphthol (B1666908) (β-Naphthol): A common starting material where the hydroxyl group is already in the desired position. orgsyn.org

Isopropylating agents: Such as isopropyl bromide or propene, are required for introducing the isopropyl group. nih.govresearchgate.net

Naphthalene derivatives with directing groups: Groups that can facilitate the introduction of the hydroxyl and isopropyl groups at the desired positions.

The design of initial precursors is guided by the reactivity of the naphthalene ring. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). However, the presence of an existing substituent dramatically influences the position of subsequent functionalization. An electron-donating group, like a hydroxyl group, activates the ring and directs incoming electrophiles to specific positions.

Development of Novel and Efficient Synthetic Routes

The synthesis of this compound can be approached through various routes, each with its own set of advantages and challenges.

Multi-step synthesis provides a versatile platform for constructing complex molecules with a high degree of control. flinders.edu.au A plausible multi-step synthesis for this compound starting from 2-naphthol could involve:

Protection of the hydroxyl group: To prevent unwanted side reactions, the hydroxyl group of 2-naphthol is often protected, for instance, as a methyl ether.

Friedel-Crafts Alkylation: The protected 2-naphthol is then subjected to a Friedel-Crafts alkylation reaction using an isopropylating agent like isopropyl bromide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the isopropyl group onto the naphthalene ring. The directing effect of the protected hydroxyl group will influence the position of alkylation.

Deprotection: The protecting group is subsequently removed to regenerate the hydroxyl group, yielding the final product.

Catalysis plays a pivotal role in the functionalization of naphthalene, offering pathways to higher efficiency and selectivity.

Friedel-Crafts Catalysts: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used to catalyze the alkylation of naphthalene. researchgate.net However, these can lead to issues with catalyst waste and difficult separation.

Zeolite Catalysts: Zeolites, with their shape-selective properties, are attractive catalysts for naphthalene alkylation. google.com The pore structure of the zeolite can influence the regioselectivity of the reaction, favoring the formation of specific isomers. google.com For instance, large-pore zeolites are necessary to accommodate the bulky alkylnaphthalene products. google.com

Ionic Liquids: Room temperature ionic liquids, particularly chloroaluminate-based ones, have emerged as effective and recyclable catalysts for Friedel-Crafts reactions of naphthalene. researchgate.netrsc.org They can act as both the catalyst and the solvent, simplifying the reaction setup and facilitating catalyst recovery. researchgate.netrsc.org Studies have shown high conversion and selectivity for the desired 2-isopropylnaphthalene (B46572) isomer under optimized conditions using specific ionic liquids. researchgate.net

Palladium-Catalyzed Cross-Coupling: While more commonly used for forming carbon-carbon bonds with aryl or vinyl halides, palladium catalysis can be adapted for the functionalization of naphthalenes. mdpi.com

The choice of catalyst is critical in directing the alkylation to the desired position on the naphthalene ring.

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. scienceinschool.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. scienceinschool.org

Use of Safer Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical fluids like carbon dioxide. youtube.comnih.gov Water, in particular, is an attractive solvent for its low cost and environmental friendliness. nih.gov

Catalysis: The use of catalysts is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. scienceinschool.org Recyclable catalysts, such as ionic liquids and some solid-supported catalysts, are particularly advantageous. researchgate.netrsc.org

Renewable Feedstocks: While not always feasible for naphthalene-based compounds, the use of starting materials derived from renewable resources is a key goal of green chemistry. scienceinschool.org

The development of a three-step synthesis for ibuprofen, replacing an older six-step process, is a classic example of the application of green chemistry principles to improve efficiency and reduce waste. scienceinschool.org

Regioselectivity and Stereocontrol in Isopropylnaphthalene Synthesis

Controlling the position of substitution (regioselectivity) is a major challenge in the synthesis of substituted naphthalenes. mdpi.com

Directing Effects of Substituents: The position of the incoming isopropyl group is heavily influenced by any existing substituents on the naphthalene ring. An electron-donating group like a hydroxyl or methoxy (B1213986) group will direct the incoming electrophile to specific positions.

Reaction Conditions: Temperature and the choice of catalyst can significantly impact the regioselectivity of the reaction. For example, in the sulfonation of naphthalene, the kinetically controlled product is formed at a lower temperature, while the thermodynamically more stable product is favored at a higher temperature. youtube.com

Catalyst Shape Selectivity: As mentioned earlier, the pore structure of zeolite catalysts can be used to control the formation of specific isomers. google.comoup.com Zeolites like H-MCM-22 have shown high selectivity for the formation of certain di- and triisopropylnaphthalene isomers due to the steric constraints imposed by their side-pockets. oup.com

Stereocontrol is generally not a factor in the synthesis of this compound as the isopropyl group is achiral.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound.

The Friedel-Crafts alkylation of naphthalene is believed to proceed through an electrophilic aromatic substitution mechanism. In the case of using an isopropyl halide, the Lewis acid catalyst polarizes the carbon-halogen bond, making the isopropyl group more electrophilic. This electrophile then attacks the electron-rich naphthalene ring to form a carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate influences the position of substitution. The subsequent loss of a proton restores the aromaticity of the ring and yields the alkylated naphthalene.

With olefins like propene as the alkylating agent, the reaction is thought to be initiated by the Lewis acid catalyst abstracting a π electron from the double bond, forming a carbocation which then acts as the electrophile.

Kinetic studies can provide valuable insights into the reaction rates and the factors that influence them. For example, studies on the alkylation of naphthalene have shown that increasing the catalyst dosage can accelerate the reaction rate by providing more active sites. researchgate.net Temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates but potentially affecting selectivity. researchgate.net The formation of multiple alkylated products is also a consideration, with higher temperatures sometimes favoring multi-alkylation. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and predict the regioselectivity of the reaction, often in good agreement with experimental results. researchgate.net

Scale-Up Considerations and Process Optimization for Research Applications.

The Friedel-Crafts alkylation of 2-naphthol is an electrophilic aromatic substitution reaction. The reaction mechanism typically involves the formation of an electrophilic carbocation from the alkylating agent, facilitated by a Lewis or Brønsted acid catalyst. pw.livebyjus.com This carbocation then attacks the electron-rich naphthalene ring of 2-naphthol. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group, leading to the potential for substitution at various positions. The formation of the desired 4-isopropyl isomer is often in competition with other isomers, such as 1-isopropyl-2-naphthol and 6-isopropyl-2-naphthol. acs.org

Key challenges in scaling up this synthesis include managing the reaction's exothermicity, controlling regioselectivity to maximize the yield of the desired isomer, handling and recovering the catalyst, and developing an efficient purification method. numberanalytics.comnumberanalytics.com

Catalyst Selection and Optimization:

The choice of catalyst is pivotal in the Friedel-Crafts alkylation of 2-naphthol. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their use in stoichiometric amounts on a larger scale presents challenges in terms of waste management and catalyst separation. nih.gov Modern approaches favor the use of heterogeneous solid acid catalysts, such as zeolites or mesoporous silicoaluminophosphates (like MESO-SAPO-37), which offer advantages in terms of ease of separation, reusability, and potentially higher selectivity. acs.orgrsc.org

The optimization of a heterogeneous catalytic process involves several key considerations:

Catalyst Activity and Selectivity: The catalyst should exhibit high activity to ensure a reasonable reaction rate and high selectivity towards the 4-isopropyl isomer to minimize the formation of byproducts. numberanalytics.com

Catalyst Stability and Reusability: The chosen catalyst should be robust under the reaction conditions to allow for multiple reaction cycles without significant loss of performance, which is crucial for cost-effectiveness in larger-scale synthesis. numberanalytics.com

Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. numberanalytics.com Proper reactor design and agitation are essential to overcome these limitations.

| Catalyst Type | Advantages for Scale-Up | Disadvantages for Scale-Up | Optimization Strategies |

| Homogeneous (e.g., AlCl₃) | High activity, well-understood mechanism. | Difficult to separate from the reaction mixture, often requires stoichiometric amounts, leading to significant waste. nih.gov | Use of a less corrosive Lewis acid, development of an efficient quenching and work-up procedure. |

| Heterogeneous (e.g., Zeolites, MESO-SAPO-37) | Easy to separate by filtration, reusable, potentially more selective, and environmentally benign. rsc.org | Can be more expensive initially, may suffer from deactivation, potential for mass transfer limitations. numberanalytics.com | Screening for optimal pore size and acidity, development of regeneration protocols, use of a stirred tank or fixed-bed reactor to improve mass transfer. numberanalytics.com |

Process Parameter Optimization:

Fine-tuning the reaction parameters is critical for maximizing the yield and purity of this compound.

Temperature Control: The reaction temperature significantly influences both the reaction rate and the selectivity. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts and catalyst degradation. numberanalytics.com For exothermic Friedel-Crafts reactions, effective heat removal is a primary safety and selectivity concern during scale-up. researchgate.net

Solvent Selection: The choice of solvent can affect the solubility of reactants and the stability of reaction intermediates, thereby influencing the reaction rate and selectivity. numberanalytics.com For instance, the use of non-polar solvents may favor certain isomeric products over others.

Reactant Ratio: The molar ratio of 2-naphthol to the isopropylating agent can be adjusted to optimize the conversion and minimize side reactions like polyalkylation. pw.live

Reaction Time: The optimal reaction time needs to be determined to ensure complete conversion without promoting the formation of degradation products.

| Parameter | Effect on the Reaction | Optimization Strategy for Scale-Up |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. numberanalytics.com | Conduct calorimetric studies to understand the reaction exotherm. researchgate.net Employ jacketed reactors with efficient cooling systems. Determine the optimal temperature for maximizing the yield of the desired isomer. |

| Solvent | Affects reactant solubility and intermediate stability. Can influence regioselectivity. numberanalytics.com | Screen various solvents (e.g., nitrobenzene, dichloromethane, hexane) to find the best balance of solubility, selectivity, and ease of removal. |

| Reactant Ratio | The excess of one reactant can drive the reaction to completion and influence selectivity. | Systematically vary the molar ratio of 2-naphthol to the isopropylating agent to maximize the formation of the mono-alkylated product and minimize polyalkylation. |

| Catalyst Loading | The amount of catalyst affects the reaction rate. numberanalytics.com | Optimize the catalyst loading to achieve a desirable reaction rate without excessive cost or increased side reactions. |

Downstream Processing and Purification:

The isolation and purification of this compound from the reaction mixture is a critical step in obtaining a high-purity product for research applications.

Catalyst Removal: For heterogeneous catalysts, this is typically achieved through simple filtration. For homogeneous catalysts, a quenching step followed by aqueous extraction is necessary.

Isomer Separation: The separation of the desired 4-isopropyl isomer from other isomers is a significant challenge. This is often accomplished through techniques like fractional distillation under reduced pressure or recrystallization from a suitable solvent system. The choice of solvent for recrystallization is crucial and requires experimental screening to find a system that provides high recovery of the pure desired isomer.

Waste Management: The scale-up of the synthesis will generate larger quantities of waste. A comprehensive waste management plan should be in place, including the neutralization of acidic streams and the proper disposal or recycling of solvents and catalyst residues. numberanalytics.com

Comprehensive Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Hydroxy-4-isopropylnaphthalene in solution. By analyzing the chemical shifts, coupling constants, and correlations, each proton and carbon atom can be unambiguously assigned.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum provides initial information on the number and type of protons. For this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the isopropyl group's methine and methyl protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals corresponding to the ten carbons of the naphthalene (B1677914) ring system and the three carbons of the isopropyl group.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between adjacent aromatic protons and between the methine and methyl protons of the isopropyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It provides a direct link between the ¹H and ¹³C assignments. For example, the signal for the isopropyl methine proton would correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu It is crucial for piecing together the molecular skeleton. For instance, the protons of the isopropyl methyl groups would show an HMBC correlation to the C4 carbon of the naphthalene ring, confirming the substituent's position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the isopropyl methine proton and the aromatic proton at the H5 position, providing information about the preferred rotational conformation of the isopropyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~125.0 | ~7.2 (s) | C2, C3, C8a |

| 2 | ~152.0 | - (OH proton ~5.0-6.0) | C1, C3, C4, C8a |

| 3 | ~109.0 | ~7.1 (s) | C1, C2, C4, C4a |

| 4 | ~145.0 | - | - |

| 4a | ~126.0 | - | - |

| 5 | ~124.0 | ~7.9 (d) | C4, C6, C7, C8a |

| 6 | ~122.0 | ~7.4 (t) | C5, C7, C8 |

| 7 | ~126.5 | ~7.5 (t) | C5, C6, C8, C8a |

| 8 | ~127.0 | ~8.0 (d) | C6, C7, C8a |

| 8a | ~134.0 | - | - |

| CH (isopropyl) | ~34.0 | ~3.2 (septet) | C3, C4, C4a, CH₃ |

| CH₃ (isopropyl) | ~23.0 | ~1.3 (d) | C3, C4, CH |

The naphthalene ring system presents a complex spin system. The protons on the unsubstituted ring (H5, H6, H7, H8) form a distinct ABCD spin system, which can be resolved using high-field NMR. The protons on the substituted ring (H1, H3) appear as singlets due to the lack of adjacent protons, simplifying this portion of the spectrum.

The electronic effects of the substituents (-OH and -CH(CH₃)₂) significantly influence the chemical shifts. The hydroxyl group is a strong electron-donating group, causing a pronounced upfield shift (to lower ppm) for the ortho (H1, H3) and para (not present) positions. The isopropyl group is a weak electron-donating group, causing a smaller upfield shift. These substituent effects are additive and are key to predicting and confirming the assignment of signals in the NMR spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₄O), the expected exact mass would be used to confirm the molecular formula with high confidence. nist.govnist.gov

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, yielding a characteristic fingerprint. nist.gov The analysis of these fragments helps to confirm the structure.

Proposed Fragmentation Pathway:

Molecular Ion (M⁺·): The initial ionization produces the molecular ion at m/z ≈ 186.

Benzylic Cleavage (Loss of Methyl Radical): The most favorable fragmentation is the loss of a methyl radical (·CH₃, 15 Da) from the isopropyl group to form a stable secondary benzylic cation. This is expected to be the base peak in the spectrum.

M⁺· → [M - 15]⁺ at m/z ≈ 171

Loss of Propene: A McLafferty-type rearrangement can lead to the loss of propene (CH₂=CHCH₃, 42 Da) from the molecular ion, resulting in the formation of a 2-naphthol (B1666908) radical cation.

M⁺· → [M - 42]⁺· at m/z ≈ 144

Loss of Water: Aromatic alcohols can undergo the loss of a water molecule (H₂O, 18 Da), although this is sometimes less favorable without specific ortho interactions. libretexts.org

M⁺· → [M - 18]⁺· at m/z ≈ 168

Naphthalene Ring Fragmentation: Further fragmentation of the naphthalene core can lead to characteristic aromatic fragments, such as the tropylium (B1234903) ion or related structures. libretexts.orglibretexts.org

Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Proposed Fragment Identity | Proposed Loss from M⁺· |

|---|---|---|

| 186 | [C₁₃H₁₄O]⁺· (Molecular Ion) | - |

| 171 | [M - CH₃]⁺ | ·CH₃ (15 Da) |

| 144 | [M - C₃H₆]⁺· | C₃H₆ (42 Da) |

| 115 | [C₉H₇]⁺ | Loss of C₃H₆ and CO |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformation Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups.

O-H Stretch: A prominent, broad band is expected in the FT-IR spectrum between 3200-3600 cm⁻¹ corresponding to the stretching of the phenolic hydroxyl group.

Aromatic C-H Stretch: Sharp signals will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: Signals for the isopropyl group's C-H stretching will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C=C Aromatic Ring Stretch: A series of sharp absorptions between 1450-1650 cm⁻¹ are characteristic of the naphthalene ring system. These are often strong in both FT-IR and Raman spectra. researchgate.net

C-O Stretch: A strong band in the FT-IR spectrum around 1200-1260 cm⁻¹ is indicative of the aryl C-O bond stretching.

Out-of-Plane (OOP) Bending: Strong bands in the 700-900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings.

While FT-IR is sensitive to polar bonds (like O-H and C-O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making it particularly useful for analyzing the C=C bonds of the naphthalene skeleton and the C-C bonds of the isopropyl group. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

UV-Visible spectroscopy probes the electronic transitions within the molecule. The naphthalene core is a strong chromophore. The addition of the hydroxyl and isopropyl groups modifies the absorption profile. The -OH group, being an auxochrome, typically causes a red-shift (bathochromic shift) in the absorption maxima and increases the intensity of the absorption bands compared to unsubstituted naphthalene. nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. Naphthalene and its derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the lowest energy absorption band and exhibits a Stokes shift (the difference in wavelength between the absorption and emission maxima).

The presence of a hydroxyl group on the naphthalene ring opens up the possibility of interesting excited-state dynamics, most notably Excited-State Intramolecular Proton Transfer (ESIPT). documentsdelivered.comrsc.org In ESIPT, upon photoexcitation, the proton from the hydroxyl group can be transferred to another atom within the same molecule, creating a transient tautomeric species. researchgate.net

For this compound, an intramolecular hydrogen bond is not pre-formed as in systems with an adjacent carbonyl or imine group. However, interaction with protic solvents can facilitate proton transfer pathways. The photophysical properties, such as the fluorescence quantum yield and lifetime, would be highly sensitive to the solvent environment (polarity and hydrogen-bonding capability). researchgate.net Time-resolved fluorescence spectroscopy could be employed to study these dynamics, potentially revealing different decay pathways and the formation of transient species in the excited state. chemrxiv.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal evidence of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the latest searches crystallography.netcrystallography.netpdx.eduugr.es, the analysis of closely related naphthalene derivatives provides a strong basis for understanding the expected structural features and intermolecular forces.

For substituted naphthols, the crystal packing is predominantly influenced by a combination of hydrogen bonding involving the hydroxyl group and π-π stacking interactions of the aromatic naphthalene rings. The hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor, leading to the formation of various supramolecular synthons. For instance, in the crystal structure of 2-naphthol, molecules are known to form hydrogen-bonded chains.

The introduction of an isopropyl group at the C4 position is expected to introduce significant steric hindrance, which will likely influence the planarity of the molecule and the efficiency of the crystal packing. This bulky alkyl group may disrupt the typical herringbone or parallel-displaced π-stacking arrangements often observed in simpler aromatic hydrocarbons. Instead, the crystal structure might adopt a less dense packing, potentially incorporating C-H···π interactions, where the hydrogen atoms of the isopropyl group interact with the electron-rich π system of neighboring naphthalene rings.

The interplay between the strong, directional hydrogen bonding from the hydroxyl group and the weaker, dispersive forces, including van der Waals interactions from the isopropyl group and the naphthalene core, will ultimately dictate the final crystal lattice. The specific geometry of the hydrogen-bonding network (e.g., chains, dimers, or more complex motifs) and the relative orientation of the naphthalene rings would be key determinants of the compound's physical properties, such as melting point and solubility.

A hypothetical representation of the types of intermolecular interactions that could be expected in the crystal structure of this compound is depicted below:

| Interaction Type | Description | Potential Impact on Crystal Structure |

| O-H···O Hydrogen Bonding | The hydroxyl group of one molecule donates a hydrogen to the hydroxyl oxygen of a neighboring molecule. | Formation of chains or cyclic motifs, primary driver of the supramolecular assembly. |

| π-π Stacking | Face-to-face or offset stacking of the aromatic naphthalene rings. | Contributes to the overall cohesive energy of the crystal. The isopropyl group may cause significant deviation from ideal stacking. |

| C-H···π Interactions | Hydrogen atoms from the isopropyl group or the aromatic ring interacting with the π-electron cloud of an adjacent naphthalene system. | Can provide additional stability to the crystal lattice, especially if π-π stacking is sterically hindered. |

| Van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Contribute to the overall packing efficiency and density of the crystal. |

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by separating it from starting materials, byproducts, and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The National Institute of Standards and Technology (NIST) WebBook provides the electron ionization (EI) mass spectrum for this compound. nist.gov The mass spectrum is a molecular fingerprint, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The molecular ion peak ([M]⁺) for this compound would appear at an m/z corresponding to its molecular weight (186.25 g/mol ).

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely involve the loss of a methyl group (CH₃) from the isopropyl moiety, leading to a prominent peak at m/z 171. Subsequent fragmentation could involve the loss of the entire isopropyl group or other characteristic cleavages of the naphthalene ring system. Analysis of these fragmentation patterns allows for the unambiguous identification of the compound, even in complex mixtures. nih.govlibretexts.orglibretexts.org

A typical GC-MS analysis would provide the retention time for this compound, which is a characteristic time it takes for the compound to travel through the GC column under specific conditions (e.g., column type, temperature program, carrier gas flow rate). This, combined with the mass spectrum, provides a high degree of confidence in its identification.

| Parameter | Description | Typical Application for this compound |

| Retention Time (RT) | The time taken for the analyte to pass through the GC column. | Used for qualitative identification under defined chromatographic conditions. |

| Molecular Ion Peak ([M]⁺) | The peak corresponding to the intact molecule that has lost one electron. | Confirms the molecular weight of the compound (m/z 186). |

| Base Peak | The most intense peak in the mass spectrum. | For many aromatic compounds, this is a stable fragment ion. |

| Fragment Ions | Peaks corresponding to the charged fragments of the molecule. | Provides structural information. A peak at m/z 171 (M-15) would be indicative of the loss of a methyl group. |

Table 2: Key Parameters in the GC-MS Analysis of this compound

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column, resulting in a longer retention time. This technique is particularly adept at separating isomers, such as other isopropyl-substituted hydroxynaphthalenes, which may have very similar boiling points but differ in polarity. nih.govscispace.com

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, the analytical column, and a detector. A UV-Vis detector is commonly used for aromatic compounds, as the naphthalene ring system exhibits strong absorbance in the UV region. The wavelength of maximum absorbance (λ_max) for this compound would be selected to ensure high sensitivity.

Purity analysis is performed by chromatographing a sample and integrating the area of all detected peaks. The purity of the main compound is then calculated as the percentage of the main peak area relative to the total area of all peaks. Method validation according to International Council for Harmonisation (ICH) guidelines would be necessary to ensure the method is accurate, precise, specific, and robust for its intended purpose of purity testing.

| Parameter | Typical Conditions for Naphthol Derivatives | Purpose |

| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of water (often with a buffer like phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | Controls the retention and elution of the compound. |

| Flow Rate | 1.0 mL/min | Influences the analysis time and resolution. |

| Detection | UV-Vis at a specific wavelength (e.g., ~220-280 nm) | Allows for sensitive and selective detection of the aromatic analyte. |

| Retention Time | Dependent on the specific conditions and the analyte's polarity. | Qualitative identifier for the compound. |

Table 3: Typical HPLC Parameters for the Analysis of this compound

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, vibrational energies, and electronic properties, offering deep insights into stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of molecules with high accuracy. spectroscopyonline.com The process begins with geometry optimization, where DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. spectroscopyonline.comresearchgate.net For naphthalene (B1677914) derivatives, DFT calculations have been successfully used to determine optimized bond lengths and angles that are in close agreement with experimental data. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, which can be experimentally observed using FT-IR and Raman spectroscopy. researchgate.netresearchgate.net To improve the agreement between calculated and experimental vibrational frequencies, the computed values are often scaled using established scaling factors. The assignment of these vibrational modes to specific atomic motions, such as C-H stretching or ring breathing, is typically performed through a Potential Energy Distribution (PED) analysis. researchgate.net

Table 1: Comparison of DFT Functionals and Basis Sets for Molecular Calculations This table illustrates common DFT methods used for calculations on aromatic compounds, similar to what would be applied to 2-Hydroxy-4-isopropylnaphthalene.

| DFT Functional | Basis Set | Typical Application | Reference |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NMR | spectroscopyonline.comresearchgate.net |

| PBEPBE | 6-311G | Geometry Optimization, Vibrational Frequencies | spectroscopyonline.com |

| M06-2X | 6-311++G(d,p) | Geometry Optimization, Thermochemistry | spectroscopyonline.com |

| CAM-B3LYP | 6-311++G(d,p) | Electronic Spectra (TD-DFT) | spectroscopyonline.com |

| B3PW91 | 6-311G* | Vibrational Frequencies (IR and Raman) | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov A small HOMO-LUMO energy gap (ΔE) indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govpmf.unsa.ba

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govajchem-a.com These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution. pmf.unsa.ba

Chemical Softness (S): S = 1 / η. Soft molecules are more reactive. nih.gov

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the system acquires additional electronic charge. nih.gov

Table 2: Calculated FMO Energies and Reactivity Descriptors for Naphthalene This table shows representative data for the parent naphthalene molecule, illustrating the type of information gained from FMO analysis.

| Parameter | Value (eV) - DFT/aug-cc-pVQZ | Reference |

| EHOMO | -6.13 | samipubco.com |

| ELUMO | -1.38 | samipubco.com |

| Energy Gap (ΔE) | 4.75 | samipubco.com |

| Ionization Potential (I) | 6.13 | researchgate.net |

| Electron Affinity (A) | 1.38 | researchgate.net |

| Chemical Hardness (η) | 2.375 | researchgate.net |

| Electronegativity (χ) | 3.755 | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. biorxiv.org MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of a molecule under specific conditions (e.g., in a solvent or embedded in a membrane). nih.gov

For a molecule like this compound, MD simulations can reveal the rotational freedom of the isopropyl group and the hydroxyl group. These simulations can identify the most stable conformations (rotamers) and the energy barriers between them. This is particularly important for understanding how the molecule interacts with its environment, such as the formation of hydrogen bonds via the hydroxyl group or hydrophobic interactions involving the isopropyl and naphthalene moieties. nih.gov

Recent hybrid simulation methods combine MD with faster analytical approaches, like normal mode analysis, to efficiently sample large-scale conformational changes. frontiersin.orgresearchgate.net Such approaches could be used to study how this compound might bind to a biological target or partition into a lipid bilayer, providing a dynamic picture of its interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. pmf.unsa.ba QSAR models establish a mathematical relationship between the physicochemical properties or structural features of a series of compounds (molecular descriptors) and their experimentally determined biological activity.

For analogues of this compound, such as chalcone (B49325) derivatives which also feature substituted aromatic rings, QSAR studies have been successfully applied. nih.gov In a typical QSAR study, a set of analogous compounds with known activities is selected. For each compound, a variety of molecular descriptors are calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Indices that describe molecular connectivity and branching.

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates a selection of these descriptors with the observed activity. A QSAR model for chalcone analogues, for example, revealed that a planar structure and the presence of an α,β-unsaturated carbonyl system were important for cytotoxic activity. nih.gov Such a methodology could be applied to a series of this compound analogues to predict their activity and guide the design of new, more potent compounds.

Computational Spectroscopic Simulations and Validation with Experimental Data

A key application of computational chemistry is the simulation of various types of spectra, which can then be compared with experimental results for validation. spectroscopyonline.com This comparison is crucial for confirming that the chosen theoretical model accurately represents the molecule.

Vibrational Spectroscopy: As mentioned in section 4.1.1, DFT calculations can predict FT-IR and Raman spectra. The agreement between the calculated wavenumbers and intensities and the experimental spectra provides strong evidence for the correctness of the calculated structure. researchgate.netresearchgate.net For diisopropylnaphthalene isomers, a close match (within 10 cm⁻¹) between theoretical and experimental wavenumbers has been demonstrated. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra measured in different solvents to understand the electronic transitions, such as π→π* transitions within the naphthalene ring system. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net Comparing these calculated shifts with experimental NMR data provides another layer of validation for the computed electronic structure. researchgate.net

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify the minimum energy pathway. A critical point along this pathway is the transition state (TS), which is the structure of highest energy that connects reactants and products. rsc.org

The activation energy (Ea) of a reaction, which determines its rate, is the energy difference between the reactants and the transition state. Computational methods like DFT can be used to locate the geometry of the transition state and calculate its energy. Techniques like Multi-path Variational Transition State Theory (MP-VTST) can be employed to calculate reaction rate constants, especially for complex reactions with multiple possible pathways or conformations. rsc.org

For this compound, this analysis could be applied to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or oxidation of the hydroxyl group. For example, in the synthesis of chalcone analogues, computational analysis can shed light on the reaction mechanism, such as a Michael addition, which is crucial for their biological activity. nih.govmdpi.com

Molecular Docking and Ligand-Target Interaction Profiling with Model Systems

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinity and interaction patterns of small molecules with macromolecular targets such as proteins and nucleic acids. These in silico techniques provide valuable insights into the potential biological activity of a compound by simulating its interaction at a molecular level. This approach is widely used in drug discovery and medicinal chemistry to screen libraries of compounds and to understand the structural basis of their activity. ijpsjournal.com

Despite the utility of these computational tools, a review of the scientific literature reveals a notable absence of specific molecular docking and ligand-target interaction profiling studies for this compound. Searches of chemical and biomedical databases have not yielded any dedicated research where this compound has been docked into a protein active site or its interaction profile with a biological target has been characterized.

While computational studies have been conducted on various other naphthalene derivatives, the findings are specific to those compounds and their respective targets. For instance, in silico investigations of aminobenzylnaphthols, derived from 2-naphthol (B1666908), have explored their interactions with targets like ADORA1, CDK2, and TRIM24. nih.gov Similarly, other studies have focused on the docking of different naphthalene derivatives against enzymes such as thymidylate synthase to predict their potential as anticancer agents. ijpsjournal.com However, the specific substitution pattern of a hydroxyl group at the 2-position and an isopropyl group at the 4-position of the naphthalene scaffold in this compound would lead to a unique interaction profile that cannot be directly inferred from studies on other derivatives.

The lack of specific data for this compound means that details such as its preferred binding poses, calculated binding affinities (e.g., in kcal/mol), and the specific amino acid residues involved in potential hydrogen bonds, hydrophobic interactions, or other non-covalent bonds remain undetermined.

Consequently, without any published research on the molecular docking of this compound, it is not possible to present data tables of its binding energies or detail its ligand-target interaction profiles with any model systems. Further computational research would be required to elucidate the potential biological targets and interaction mechanisms of this specific chemical compound.

Mechanistic Investigations of Biological and Biochemical Interactions Non Clinical Focus

Enzyme Kinetics and Mechanism of Inhibition Studies in In Vitro Systems

While specific studies detailing the enzyme kinetics and inhibition mechanisms of 2-Hydroxy-4-isopropylnaphthalene are not extensively documented in the available literature, the principles of enzyme inhibition can be inferred from studies on structurally related compounds. For instance, 2-ethynylnaphthalene (B39655) (2EN) has been identified as a mechanism-based inhibitor of Cytochrome P450 2B4 (CYP2B4). nih.gov This inhibition involves two distinct processes: a reversible binding to the enzyme and an irreversible inactivation that occurs after the inhibitor is metabolized into a reactive intermediate, which then covalently binds to the active site of the enzyme. nih.gov The inhibitory potential of 2EN is also influenced by the size of the substrate, with larger molecules being more effectively inhibited. nih.gov

The catalysis of 2EN by Cytochrome P450 enzymes produces a highly reactive intermediate, 2-naphthylacetic acid, which is responsible for the covalent modification and subsequent inactivation of the enzyme. nih.gov This "suicide inactivation" is a hallmark of mechanism-based inhibitors. nih.gov It is plausible that this compound, possessing a similar naphthalene (B1677914) core, could exhibit analogous inhibitory activities on various enzymes, although specific kinetic parameters such as Ki (inhibition constant) and kinact (rate of inactivation) would need to be experimentally determined.

Receptor Binding Studies and Ligand-Protein Interaction Profiling

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are invaluable for predicting and analyzing the non-covalent interactions between a ligand and its protein target. nih.gov These interactions, which include hydrogen bonds, hydrophobic contacts, π-stacking, and salt bridges, are fundamental to the specificity and affinity of ligand binding. nih.gov For a molecule like this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the isopropylnaphthalene moiety would likely engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. nih.gov

Modulation of Cellular Pathways: Elucidation of Molecular Mechanisms in Model Cells

The influence of chemical compounds on cellular pathways is often investigated using model cell lines. While specific data on this compound is limited, studies on similar structures, like naphthoquinones, provide insights into potential mechanisms. Naphthoquinones are known to modulate cellular pathways by inducing reactive oxygen species (ROS) imbalance, altering mitochondrial respiration, and causing DNA damage. nih.gov

For example, certain lawsone (2-hydroxy-1,4-naphthoquinone) derivatives have been shown to alter ROS levels and damage the cell membranes of bacteria. nih.gov It is conceivable that this compound could influence similar pathways. The cellular response to such compounds can be systematically studied using panels of cancer cell lines, such as the NCI-60 panel, to correlate molecular features with cytotoxic activity. nih.gov

Elucidation of Molecular Targets and Pathways in Antimicrobial Contexts

The antimicrobial mechanisms of various hydroxy-substituted aromatic compounds have been a subject of significant research. For instance, 2-hydroxyisocaproic acid (HICA) exerts its antibacterial effects by penetrating bacterial cell membranes, leading to depolarization, rupture, and subsequent leakage of cellular contents. nih.gov This disruption of the cell envelope is a common antimicrobial mechanism.

Similarly, derivatives of 1,4-naphthoquinone, which share a structural resemblance to this compound, exhibit antimicrobial effects through various mechanisms, including the generation of reactive oxygen species (ROS), alteration of mitochondrial respiration, and inhibition of enzymes like topoisomerase II. nih.gov A lawsone derivative, for example, has been shown to disrupt the cell membrane and chelate intracellular iron ions in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that this compound could potentially target bacterial cell membranes and interfere with essential cellular processes.

Antioxidant Action: Detailed Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant activity is largely dependent on the structure of the compound, including the number and position of hydroxyl groups. nih.gov The primary mechanisms of radical scavenging are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is often stabilized by resonance. The SET mechanism involves the transfer of an electron from the antioxidant to the radical. nih.gov The presence of a hydroxyl group on the naphthalene ring of this compound makes it a potential candidate for radical scavenging via these mechanisms. The isopropyl group may also influence its antioxidant capacity through electronic and steric effects. Studies on structurally related hydroquinones have shown that intramolecular hydrogen bonding can be a relevant feature for their radical-scavenging activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For naphthalene-based compounds, SAR studies have provided valuable insights. For example, in a series of N-(4-hydroxy-3-(2-hydroxynaphthalene-1-yl)phenyl)-arylsulfonamides designed as Hsp90 inhibitors, modifications around the scaffold led to significant variations in inhibitory activity. nih.gov

Similarly, for hydroquinones, even small structural changes have been shown to modify their effects on oxidative phosphorylation and their antioxidant capabilities. researchgate.net For this compound, key structural features that could be systematically modified to probe SAR include the position and nature of the alkyl substituent (the isopropyl group) and the hydroxyl group on the naphthalene ring. Such studies would help in elucidating the specific structural requirements for its biological activities.

Investigations into Cytotoxicity Mechanisms in Model Cell Lines (excluding therapeutic outcomes)

The cytotoxicity of chemical compounds is frequently evaluated using various in vitro assays on model cell lines. mdpi.com Common methods include the MTT assay, which measures cell viability, and assays that detect the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage. mdpi.com The mechanisms underlying cytotoxicity can be diverse and may involve the induction of apoptosis (programmed cell death) or necrosis.

For instance, 7-hydroxy-3,4-dihydrocadalene, a sesquiterpene with a structure related to this compound, has been shown to inhibit the viability of MCF7 breast cancer cells in a concentration- and time-dependent manner. nih.gov Its cytotoxic mechanism was found to involve the generation of reactive oxygen species (ROS), induction of lipid peroxidation, and activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov These findings suggest that this compound could potentially exert cytotoxic effects through similar oxidative stress-mediated apoptotic pathways in certain cell lines.

Chemical Reactivity, Derivatization, and Functionalization Studies

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects

The hydroxyl and isopropyl groups are both activating and direct incoming electrophiles to specific positions on the naphthalene (B1677914) ring. The hydroxyl group at the C2 position is a powerful ortho-, para-director. In the naphthalene system, this strongly activates the C1 and C3 positions. The isopropyl group at C4 is a less potent activating group, also directing ortho and para.

The regiochemical outcome of electrophilic aromatic substitution on 2-Hydroxy-4-isopropylnaphthalene is a result of the combined electronic effects of these two groups and steric hindrance. The C1 position is highly activated by the C2-hydroxyl group. The C3 position, while electronically activated by both groups, is sterically hindered by the adjacent bulky isopropyl group at C4. Therefore, electrophilic attack is most likely to occur at the C1 position. In reactions where the electrophile is small and reaction conditions are carefully controlled, minor substitution might be observed at other activated, less-hindered positions.

Nitration of aromatic compounds is a classic example of electrophilic substitution, traditionally carried out with a mixture of nitric and sulfuric acids. cardiff.ac.uk For substrates like 4-isopropylanisole, which is structurally related to the title compound, nitration can occur with ipso-attack, leading to nitrodeisopropylation where the isopropyl group is replaced by a nitro group. rsc.org A similar outcome could be a potential side reaction for this compound under harsh nitrating conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Primary Site of Attack | Predicted Major Product | Potential Minor Products/Side Reactions |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C1 | 1-Nitro-2-hydroxy-4-isopropylnaphthalene | Nitrodeisopropylation, oxidation products |

| Halogenation | Br₂ / FeBr₃ | C1 | 1-Bromo-2-hydroxy-4-isopropylnaphthalene | Polyhalogenated products |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C1 | 1-Acyl-2-hydroxy-4-isopropylnaphthalene | Complexation with -OH group |

| Sulfonation | Fuming H₂SO₄ | C1 | This compound-1-sulfonic acid | Reversible reaction, possible desulfonation |

Oxidation and Reduction Chemistry: Products and Mechanistic Insights

The phenolic and alkyl-substituted aromatic nature of this compound makes it susceptible to both oxidation and reduction.

Oxidation: The hydroxyl group makes the naphthalene ring highly susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinone-type structures or ring-opening degradation. Milder oxidation, for instance with periodate, on structurally similar hydroxy-isopropylnaphthalenes has been shown to yield dimers of corresponding hydroxycyclohexadienones. rsc.org Thermolysis of such dimers can lead to rearranged dihydroxy derivatives. rsc.org The isopropyl group itself can also be a site of oxidation, potentially yielding alcohol or carboxylic acid functionalities on the side chain, similar to the metabolic oxidation of 2-isopropylnaphthalene (B46572). nih.gov

Reduction: The naphthalene core can be selectively reduced. The Birch reduction, typically using an alkali metal in liquid ammonia, is a standard method for reducing aromatic rings. huji.ac.il An alternative and potentially more selective method involves the use of potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) at low temperatures. huji.ac.il This reagent has been shown to reduce substituted naphthalenes to their 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.il Applying this to this compound would likely result in the reduction of the unsubstituted ring, preserving the phenolic character of the other.

Table 2: Potential Products from Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Mild Oxidation | Periodate | Dimer of the corresponding 6-hydroxycyclohexadienone derivative rsc.org |

| Strong Oxidation | CrO₃, KMnO₄ | Naphthoquinone derivatives, ring-cleavage products |

| Side-Chain Oxidation | Metabolic-type (e.g., P450) | 2-Hydroxy-4-(2-hydroxyprop-2-yl)naphthalene |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Tetrahydronaphthalene derivatives (e.g., 5,6,7,8-tetrahydro-4-isopropylnaphthalen-2-ol) |

| Dissolving Metal Reduction | C₈K in THF or Na/NH₃ | 5,8-Dihydro-4-isopropylnaphthalen-2-ol |

Functional Group Interconversions and Synthesis of Advanced Analogues

The hydroxyl group is a prime site for functional group interconversion (FGI), a key strategy in organic synthesis for creating new molecules. ub.edufiveable.me These transformations allow for the synthesis of advanced analogues with potentially new physical or biological properties. rsc.orgnih.gov

Common FGIs for the phenolic hydroxyl group include:

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) yields the corresponding ether.

Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) produces an ester. This can also be used as a protecting group strategy.

Conversion to a Leaving Group: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), transforming it into an excellent leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

These simple conversions open pathways to a wide array of more complex analogues. For example, the core structure of this compound can serve as a scaffold for building molecules inspired by biologically active compounds like warfarin (B611796) or various tubulin polymerization inhibitors that feature substituted naphthalene or dihydronaphthalene systems. nih.govrsc.org

Table 3: Examples of Functional Group Interconversions for this compound

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Ether Synthesis | R-X, Base (e.g., NaH, K₂CO₃) | Ether (-OR) |

| Ester Synthesis | RCOCl or (RCO)₂O, Base | Ester (-OCOR) |

| Sulfonate Ester Formation | TsCl or MsCl, Pyridine | Tosylate (-OTs) or Mesylate (-OMs) |

| Conversion to Halide | PBr₃ | Bromo-naphthalene (replaces -OH) |

Coordination Chemistry: Formation of Metal Complexes and Chelation Behavior

While this compound itself is a simple monodentate ligand, it can be easily elaborated into a multidentate chelating agent. A common strategy is the introduction of an imine functionality ortho to the hydroxyl group via formylation followed by condensation with a primary amine. This creates a Schiff base ligand capable of forming stable complexes with a variety of transition metals.

Schiff bases derived from 2-hydroxy naphthaldehyde are well-known to coordinate with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). uobaghdad.edu.iq In these complexes, the ligand typically acts as a bidentate or tetradentate agent, coordinating through the phenolic oxygen and the imine nitrogen. uobaghdad.edu.iq The resulting metal complexes often exhibit specific geometries, such as square-planar or octahedral, depending on the metal ion and the stoichiometry of the ligand. These complexes are generally colored, stable in air, and behave as non-electrolytes in organic solvents. bhu.ac.in

Table 4: Hypothetical Metal Complexes with a Schiff Base Derivative of this compound (L)

| Metal Ion | Example Complex Formula | Probable Geometry | Magnetic Moment (B.M.) |

|---|---|---|---|

| Co(II) | [CoL₂] | Octahedral | ~1.78 uobaghdad.edu.iq |

| Ni(II) | [NiL₂] | Octahedral | ~1.96 uobaghdad.edu.iq |

| Cu(II) | [CuL₂] | Distorted Octahedral | ~1.84 uobaghdad.edu.iq |

| Zn(II) | [ZnL₂] | Octahedral/Tetrahedral | Diamagnetic uobaghdad.edu.iq |

Data based on analogous complexes reported in the literature. uobaghdad.edu.iq

Polymerization Studies: Incorporation into Macromolecular Structures

There is limited specific information in the scientific literature regarding the direct polymerization of this compound. However, based on the reactivity of other phenols and naphthols, its incorporation into macromolecular structures can be postulated.

Phenols and naphthols are key monomers in the synthesis of phenolic resins (e.g., novolacs and resols) through condensation polymerization with aldehydes, typically formaldehyde. The activated C1 position of this compound could readily participate in electrophilic substitution with a protonated aldehyde. Subsequent reactions could lead to the formation of methylene (B1212753) bridges, linking the naphthalene units into a polymer network. The bulky isopropyl group at the C4 position would likely influence the polymer's final structure and properties, potentially increasing its solubility in organic solvents and affecting its thermal characteristics compared to polymers derived from unsubstituted 2-naphthol (B1666908).

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of naphthols is an area of significant research interest. Upon absorption of UV light, 2-naphthol and its derivatives can undergo various transformations. A key photochemical reaction for many substituted naphthols is the formation of highly reactive intermediates known as quinone methides (QMs). mdpi.comnih.gov

This process can be initiated by the excitation of the naphthol chromophore. mdpi.com For this compound, irradiation could lead to the formation of a QM intermediate via a dehydration or deprotonation pathway, especially in the presence of a base. rsc.org Such intermediates are electrophilic and can react with available nucleophiles in the medium. For example, in an alcohol solvent, this could lead to the formation of an ether product. mdpi.com These light-induced transformations are important in the context of phototoxicity and the design of photo-responsive materials or phototherapeutics. nih.gov

Advanced Research Applications and Potential Technological Contributions Non Drug Development

Application as Chemical Probes in Mechanistic Biological Studies

There is currently no available research demonstrating the use of 2-Hydroxy-4-isopropylnaphthalene as a chemical probe for mechanistic biological studies. The design of chemical probes requires specific properties, such as high selectivity and the ability to report on a biological process, which have not been documented for this compound.

Material Science Applications: Integration into Functional Materials (e.g., optical, electronic, supramolecular)

There are no documented instances of this compound being integrated into functional materials for optical, electronic, or supramolecular applications. Research in material science often focuses on compounds with specific photophysical, electronic, or self-assembly properties, which have not been reported for this molecule.

Development of Chemosensors and Biosensors: Design Principles and Detection Mechanisms

The development of chemosensors and biosensors based on this compound, including their design principles and detection mechanisms, has not been described in the available literature. While related naphthalene (B1677914) structures have been employed in sensor technology, this specific compound has not been a subject of such research.

Precursors for Complex Natural Product Synthesis or Bio-inspired Molecules

While substituted naphthalenes are valuable precursors in the synthesis of complex natural products and bio-inspired molecules, there is no specific mention in the literature of this compound being utilized for this purpose. Synthetic pathways for natural products are highly specific, and this compound has not been identified as a key starting material or intermediate.

Ligand Design for Specific Molecular Recognition in Chemical Systems

The design of ligands based on this compound for specific molecular recognition in chemical systems is not a topic that has been covered in the accessible scientific research. The principles of molecular recognition rely on precise structural and electronic complementarity, and the potential of this compound in such applications remains unexplored.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Sustainable Synthesis for Complex Analogues

The synthesis of polysubstituted naphthalenes, such as derivatives of 2-Hydroxy-4-isopropylnaphthalene, often presents challenges related to regiochemical control when using traditional electrophilic aromatic substitution methods. csir.co.zaresearchgate.net Future research is increasingly directed towards de novo approaches, where the substitution pattern of the final aromatic product is precisely determined by the structure of the starting materials. csir.co.zaresearchgate.net

Key emerging strategies include:

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, offering a more efficient and atom-economical route to complex naphthalene (B1677914) derivatives. researchgate.net Rhodium(III)-catalyzed C-H activation and cascade [4+2] annulation, for instance, has been developed for synthesizing naphthalenone sulfoxonium ylides, which can be further transformed into multi-substituted naphthols. researchgate.net

Skeletal Editing and Atom Transmutation: A novel approach involves the transmutation of atoms within a heterocyclic ring to generate the naphthalene core. For example, a convenient protocol for the nitrogen-to-carbon single-atom transmutation in isoquinolines has been developed, providing access to a wide range of substituted naphthalenes using an inexpensive phosphonium (B103445) ylide as the carbon source. nih.gov This method opens avenues for creating isotopically labeled naphthalenes, such as with ¹³C, for mechanistic studies. nih.gov

Cycloaddition Reactions: The use of cycloaddition reactions with aryne intermediates starting from materials like 4-hydroxy-2-pyrones is an efficient method for creating highly functionalized naphthalenes. researchgate.net Another powerful method is the dehydro-Diels-Alder (DDA) reaction for constructing highly substituted aromatic compounds. researchgate.net

Benzannulation Strategies: Efficient routes from readily available starting materials like benzaldehydes are being developed. One such method employs a stereoselective Still-Gennari modification of the Horner–Wadsworth–Emmons olefination, followed by a Brønsted acid-mediated benzannulation to yield 1-aminonaphthalene derivatives, making previously unexplored substitution patterns more accessible. acs.orgnih.gov

Sustainable synthesis is a growing priority, focusing on reducing waste and avoiding harsh reagents. The development of metal-catalyzed reactions (using palladium, copper, rhodium, etc.) and Lewis acid-catalyzed transformations aims to create milder and more selective reaction conditions. researchgate.netthieme-connect.com Future work will likely emphasize one-pot reactions and domino processes that form multiple bonds in a single operation, significantly improving efficiency and reducing the environmental footprint. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Naphthalene Derivatives

| Methodology | Description | Advantages | Key Starting Materials |

|---|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds catalyzed by transition metals. researchgate.net | High atom economy, excellent regioselectivity, mild conditions. researchgate.net | Aromatic and heteroaromatic skeletons. researchgate.net |

| Skeletal Editing | Transmutation of an atom (e.g., nitrogen to carbon) in a precursor ring. nih.gov | Precise atom swapping, access to isotopically labeled compounds. nih.gov | Isoquinolines, phosphonium ylides. nih.gov |

| Cycloadditions | Formation of the naphthalene ring through cycloaddition with reactive intermediates. researchgate.net | Access to highly functionalized products. researchgate.net | 4-hydroxy-2-pyrones, arynes. researchgate.net |

| Benzannulation | Construction of the benzene (B151609) ring onto a pre-existing fragment. acs.org | Utilizes abundant commercial starting materials, good yields. acs.orgnih.gov | Benzaldehydes, (E)-benzylidenesuccinonitrile precursors. acs.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of naphthalene derivatives. easpublisher.com Traditional methods of discovery are often time-consuming and expensive, but deep learning models can rapidly predict structure-property relationships and accelerate the design process. easpublisher.comnih.gov

Future applications in this area include:

De Novo Design and Inverse QSAR: Generative models like variational autoencoders and generative adversarial networks (GANs) can design entirely new molecules with desired properties. easpublisher.com This "inverse QSAR" approach allows researchers to specify target bioactivity and physicochemical profiles, prompting the AI to generate novel candidate structures beyond known chemical libraries. easpublisher.com

ADME and Property Prediction: AI and ML are increasingly used to predict key pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Deep neural networks, graph neural networks, and transformer models are being applied to optimize chemical libraries and prioritize lead molecules with favorable ADME profiles. nih.gov This predictive capability is crucial for reducing late-stage failures in drug development.

Accelerated Screening: ML platforms can be used to triage hundreds of thousands of compound ideas in minutes, allowing research teams to rapidly identify promising candidates from large virtual libraries for further investigation. schrodinger.com

Despite the promise, challenges remain, including data sparsity and the "black box" nature of some models. easpublisher.comnih.gov Future research will focus on developing more interpretable AI and utilizing self-supervised pre-training on massive chemical databases to improve the robustness and accuracy of these predictive tools. easpublisher.com

Exploration of Novel Mechanistic Pathways in Biological and Chemical Systems

A deeper understanding of the mechanistic pathways of this compound derivatives is crucial for both optimizing their synthesis and exploiting their biological activities. Future research will move beyond static characterization to explore dynamic processes.

Key areas of focus will be:

Biosynthetic Pathway Elucidation: While many naphthalene derivatives are synthesized chemically, understanding and engineering biosynthetic pathways offers a sustainable alternative. Computational tools like the Biochemical Network Integrated Computational Explorer (BNICE) can be used to design and evaluate novel biosynthetic routes from common metabolic precursors like pyruvate. nih.gov This approach could lead to the microbial production of complex naphthalene analogues.

Reaction Mechanism Investigation: For emerging synthetic methods, detailed mechanistic studies are essential for optimization. For example, in the N-to-C transmutation of isoquinolines, studies have revealed a pathway involving ring-opening, 6π-electrocyclization, and elimination steps. nih.gov Future work will employ a combination of experimental techniques and computational modeling to elucidate transition states and intermediates for other novel reactions.

Understanding Biological Activity: For derivatives showing promise as therapeutic agents, such as anticancer or antimicrobial compounds, elucidating their mechanism of action is paramount. nih.govnih.gov This involves identifying molecular targets (e.g., enzymes like VEGFR-2) and understanding how the compound interacts with the active site. nih.gov Flow cytometry and analysis of protein expression (e.g., caspases) can reveal downstream effects like apoptosis induction. nih.gov The bicyclic structure of naphthalene is well-suited for the hinge region of many enzymes, and understanding these interactions will drive the design of more potent and selective inhibitors. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Characterization